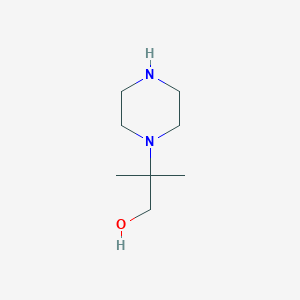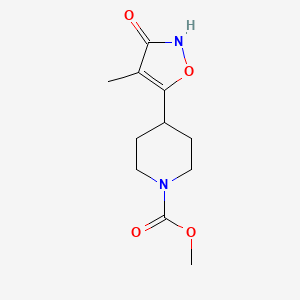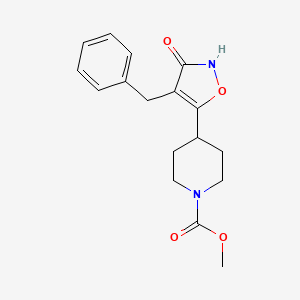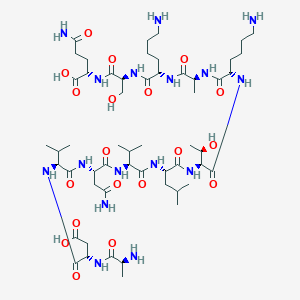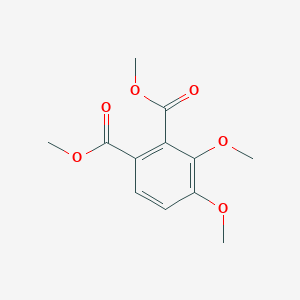
Diphenyliodium fluoride
Overview
Description
Diphenyliodium fluoride is an organic compound with the chemical formula C12H10F. It is a white or off-white solid that is soluble in organic solvents such as alcohol and ether . This compound is widely used in organic synthesis due to its unique properties and reactivity.
Preparation Methods
Diphenyliodium fluoride can be synthesized through several methods. One common method involves the reaction of diphenyliodonium iodide with silver(I) oxide in water at temperatures ranging from 0 to 20°C, followed by treatment with hydrogen fluoride . Another method involves the reaction of phenol with iodonium fluoride in an appropriate solvent, where the mixture is heated to obtain the target product . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
Diphenyliodium fluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silver(I) oxide, hydrogen fluoride, and phenol . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenol and cuprous iodide can produce iodinated phenyl compounds .
Scientific Research Applications
Diphenyliodium fluoride has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent and a catalyst in various organic synthesis reactions In industry, it is used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of diphenyliodium fluoride involves its ability to act as an oxidizing agent. It can facilitate the transfer of electrons in chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved in its action depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Diphenyliodium fluoride is unique compared to other similar compounds due to its specific reactivity and solubility properties. Similar compounds include diphenyliodonium iodide and other iodonium salts, which share some chemical properties but differ in their reactivity and applications . This compound’s ability to act as both an oxidizing agent and a catalyst makes it particularly valuable in various chemical processes.
Properties
IUPAC Name |
diphenyliodanium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQCKDXLBKERRC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


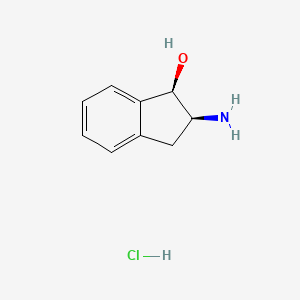
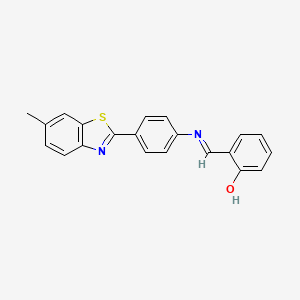





![3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane](/img/structure/B3259649.png)

